Cas no 167091-96-5 (4-(4-Fluorophenoxy)phenylmethanol)

4-(4-Fluorophenoxy)phenylmethanol is a fluorinated aromatic alcohol with applications in pharmaceutical and agrochemical synthesis. Its key structural features include a fluorophenoxy group and a hydroxymethyl substituent, offering versatility as an intermediate in organic transformations. The fluorine atom enhances electron-withdrawing properties, influencing reactivity in coupling reactions or further functionalization. The benzylic alcohol moiety allows for derivatization into esters, ethers, or oxidation to aldehydes. This compound exhibits stability under standard conditions, facilitating handling and storage. Its well-defined structure ensures reproducibility in synthetic routes, making it valuable for research and industrial applications requiring precise fluorinated building blocks.
4-(4-Fluorophenoxy)phenylmethanol structure
167091-96-5 structure
Product Name:4-(4-Fluorophenoxy)phenylmethanol
CAS No:167091-96-5
MF:C13H11FO2
MW:218.223647356033
CID:1075862
PubChem ID:22293127
Update Time:2025-10-29

4-(4-Fluorophenoxy)phenylmethanol Chemical and Physical Properties

Names and Identifiers

    • [4-(4-Fluorophenoxy)phenyl]methanol
    • 4-(4-FLUOROPHENOXY)PHENYL]METHANOL
    • (4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
    • (4-(4-fluorophenoxy)phenyl)methanol
    • 2,2-dip
    • 4-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
    • 4-(4-Chlorophenyl)-4-hydroxy-
    • 4-(4-fluorophenoxy)benzyl alcohol
    • 4-(4'-fluorophenoxy)benzylalcohol
    • 4-fluorophenoxybenzyl alcohol
    • A-diphenyl-1-piperidinebutanenitrile
    • AG-G-38897
    • CHEBI:337174
    • CHEMBL357919
    • CTK8F5361
    • FT-0664882
    • SureCN2312804
    • 4-(4-Fluorophenoxy)-benzeneMethanol
    • 167091-96-5
    • SCHEMBL6161106
    • AKOS009246713
    • CDHGTLMRIKSFII-UHFFFAOYSA-N
    • (4-(4-fluorophenoxyl)phenyl)methanol
    • MFCD11190422
    • C77955
    • AS-8724
    • CS-0434042
    • 4-(4-Fluorophenoxy)phenylmethanol
    • MDL: MFCD11190422
    • Inchi: 1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2
    • InChI Key: CDHGTLMRIKSFII-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)OC1C=CC(CO)=CC=1

Computed Properties

  • Exact Mass: 218.07433
  • Monoisotopic Mass: 218.07430775g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Melting Point: 65-67℃
  • PSA: 29.46

4-(4-Fluorophenoxy)phenylmethanol Pricemore >>

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Additional information on 4-(4-Fluorophenoxy)phenylmethanol

Chemical Profile of 4-(4-Fluorophenoxy)phenylmethanol (CAS No. 167091-96-5)

4-(4-Fluorophenoxy)phenylmethanol, identified by its Chemical Abstracts Service (CAS) number 167091-96-5, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and chemical biology. This compound belongs to the class of phenolic methanol derivatives, characterized by its unique structural motif that combines a fluoro-substituted phenoxy group with a phenylmethanol backbone. The presence of the fluorine atom at the para position of the phenoxy ring introduces a degree of electronic and steric modulation, making this molecule a versatile scaffold for medicinal chemistry applications.

The structural features of 4-(4-Fluorophenoxy)phenylmethanol contribute to its potential as an intermediate in the synthesis of various pharmacologically active agents. The fluoro-substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. In particular, the 4-fluorophenoxy group can influence the electronic distribution of the aromatic system, thereby affecting interactions with enzymes and receptors.

Recent advancements in computational chemistry and molecular modeling have enabled a deeper understanding of how structural modifications, such as those introduced by fluorine substitution, impact biological activity. Studies have demonstrated that fluorinated aromatic compounds often exhibit enhanced binding affinities due to changes in lipophilicity and electronic properties. This has led to increased interest in 4-(4-Fluorophenoxy)phenylmethanol as a building block for developing novel therapeutic agents.

In the context of drug discovery, 4-(4-Fluorophenoxy)phenylmethanol has been explored as a precursor for synthesizing small-molecule inhibitors targeting various disease pathways. For instance, its structural framework resembles that of some kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The phenolic hydroxyl group provides a potential site for hydrogen bonding interactions with biological targets, while the fluoro-substituted phenoxy ring can engage in π-stacking or hydrophobic interactions.

One notable area where 4-(4-Fluorophenoxy)phenylmethanol has shown promise is in the development of antiviral agents. The fluoro group’s ability to modulate receptor binding has been leveraged in designing compounds that interfere with viral entry or replication. Furthermore, the methanol moiety can serve as a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and bioavailability.

The synthesis of 4-(4-Fluorophenoxy)phenylmethanol typically involves multi-step organic reactions, including condensation reactions, aromatic substitution, and functional group transformations. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and selectivity. These techniques are essential for producing complex molecules like 4-(4-Fluorophenoxy)phenylmethanol with minimal side products.

From a chemical biology perspective, 4-(4-Fluorophenoxy)phenylmethanol serves as a valuable tool for investigating enzyme mechanisms and ligand-receptor interactions. Its structural features allow researchers to probe how subtle modifications affect biological function. For example, derivatives of this compound have been used in enzyme inhibition studies to identify key residues involved in substrate binding.

The pharmaceutical industry continues to explore novel applications for 4-(4-Fluorophenoxy)phenylmethanol, driven by its potential as a lead compound or intermediate. Collaborative efforts between academic researchers and industrial scientists have led to innovative synthetic strategies and mechanistic insights into its reactivity. These studies not only advance our understanding of molecular recognition but also contribute to the development of next-generation therapeutics.

As computational methods evolve, virtual screening techniques are being increasingly utilized to identify promising derivatives of 4-(4-Fluorophenoxy)phenylmethanol based on their predicted biological activity. Machine learning models trained on large datasets can predict how structural modifications will influence potency and selectivity, accelerating the drug discovery process. This interdisciplinary approach underscores the importance of integrating chemical expertise with computational tools.

The versatility of 4-(4-Fluorophenoxy)phenylmethanol extends beyond its role as an intermediate; it also finds utility in materials science applications where its aromatic structure contributes to thermal stability and electronic properties. Researchers are exploring its potential in developing organic semiconductors or liquid crystals, highlighting its broad utility across multiple scientific domains.

In conclusion, 167091-96-5 represents a structurally intriguing compound with significant implications for pharmaceutical research and development. Its unique combination of functional groups makes it a valuable scaffold for designing novel bioactive molecules. As our understanding of molecular interactions deepens through interdisciplinary research, 167091-96-5 will continue to play a pivotal role in advancing therapeutic innovation.

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